1-Methoxycyclopropan-1-amine hydrochloride
Overview
Description
1-Methoxycyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClNOThis compound is primarily used in the synthesis of various organic compounds and has been extensively studied for its potential use in the development of new drugs and as a research tool to investigate the biochemical and physiological effects of various compounds.
Preparation Methods
The synthesis of 1-Methoxycyclopropan-1-amine hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of specialized equipment and conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1-Methoxycyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include diazo compounds, ylides, and carbene intermediates. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxycyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, enabling the study of new synthetic pathways and reaction mechanisms.
Biology: This compound is utilized to investigate the biochemical and physiological effects of various compounds, including changes in neurotransmitter levels and gene expression.
Industry: The compound is used in the production of pharmaceuticals and other chemical products, benefiting from its unique reactivity and stability.
Mechanism of Action
The exact mechanism of action of 1-Methoxycyclopropan-1-amine hydrochloride is not fully understood. it is believed to involve the inhibition of certain enzymes involved in the metabolism of various compounds. This inhibition can lead to an increase in the concentration of these compounds in the body, resulting in a range of physiological effects. These effects may include changes in neurotransmitter levels, alterations in gene expression, and modifications in cell signaling pathways.
Comparison with Similar Compounds
1-Methoxycyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Methylcyclopropan-1-amine hydrochloride: This compound shares a similar cyclopropane structure but differs in the presence of a methyl group instead of a methoxy group.
1-Amino-1-cyclobutanecarboxylic acid: Another cyclopropane derivative used in synthetic chemistry, differing in its functional groups and reactivity.
2-Phenylcyclopropane-1-carboxylic acid: A compound with a phenyl group attached to the cyclopropane ring, used in various organic synthesis applications.
Properties
IUPAC Name |
1-methoxycyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-4(5)2-3-4;/h2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPAHAXVBXNSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58939-47-2 | |
Record name | Cyclopropanamine, 1-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58939-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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